REACTION_CXSMILES
|
[CH3:1][CH:2]([C:11]([OH:13])=[O:12])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Br)=[CH:5][CH:4]=1.[C-:14]#[N:15].[K+]>CCO.O>[C:14]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]([CH3:1])[C:11]([OH:13])=[O:12])=[CH:4][CH:5]=1)#[N:15] |f:1.2|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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CC(C1=CC=C(C=C1)CBr)C(=O)O
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Name
|
|
Quantity
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1.6 g
|
Type
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reactant
|
Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
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CUSTOM
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Details
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the EtOH was removed under reduced pressure
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Type
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EXTRACTION
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Details
|
The remaining aqueous mixture was extracted once with EtOAc
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CC=C(C=C1)C(C(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |